molecular formula C25H28N8O4S3 B2933467 N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 309968-29-4

N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2933467
M. Wt: 600.73
InChI Key: JFCRKLRGQMPAPK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

Compounds containing the 1,3,4-thiadiazol moiety, akin to the chemical structure , have been synthesized using various methods, including microwave-assisted synthesis. These methods offer a facile and efficient route to a variety of compounds with potential anticancer, antibacterial, and antifungal activities. For example, a study demonstrated the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, highlighting their promising anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).

Biological Activities and Potential Therapeutic Applications

  • Anticancer Activity : The mentioned compounds have shown significant potential in anticancer research. Certain derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines, demonstrating comparable GI50 values to standard drugs like Adriamycin. Molecular docking studies further predict their mechanism of action, offering insights into their interactions with biological targets (Tiwari et al., 2017).

  • Antimicrobial and Antifungal Properties : Beyond anticancer applications, these compounds exhibit antimicrobial and antifungal properties. For instance, novel triazinone derivatives prepared by condensing certain core structures with phenyl acetic acids have shown growth inhibition properties against bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015).

  • Enzyme Inhibition and Molecular Docking Studies : Some derivatives have been evaluated for their enzyme inhibition capacities, particularly against carbonic anhydrases, which are relevant in various physiological processes. These studies include molecular docking to understand binding interactions, offering a foundation for the development of novel inhibitors with potential applications in treating conditions like glaucoma and edema (Alyar et al., 2019).

  • Photochemical Properties and Photodynamic Therapy Applications : Certain benzamide derivatives have been investigated for their photochemical properties, including their ability to generate singlet oxygen, a crucial aspect of photodynamic therapy for cancer treatment. These studies highlight the potential of such compounds in medical applications, leveraging their photophysical and photochemical properties for therapeutic purposes (Pişkin et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O4S3/c1-15-6-7-16(2)20(12-15)33-21(29-31-25(33)38-14-22(34)27-24-30-28-17(3)39-24)13-26-23(35)18-8-10-19(11-9-18)40(36,37)32(4)5/h6-12H,13-14H2,1-5H3,(H,26,35)(H,27,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCRKLRGQMPAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

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